molecular formula C17H17BrClN3O2 B2986663 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 2034276-27-0

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2986663
CAS No.: 2034276-27-0
M. Wt: 410.7
InChI Key: WBYCZADGOVXQPW-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound features a piperidine ring substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and at the 1-position with a 2-(2-chlorophenyl)ethanone moiety. For example, chloroacetyl intermediates react with piperidine in acetonitrile to form ethanone-piperidine hybrids . Characterization typically employs IR, NMR, and mass spectrometry .

Piperidine rings are common in bioactive molecules, contributing to conformational flexibility and bioavailability .

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYCZADGOVXQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step often involves the bromination of pyrimidine to obtain 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Synthesis of the Piperidine Derivative: The piperidine ring is then functionalized to introduce the desired substituents. This can involve the reaction of piperidine with various reagents to introduce the oxy group.

    Coupling Reaction: The final step involves coupling the bromopyrimidine intermediate with the piperidine derivative and the chlorophenyl ethanone. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, under conditions that typically include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone has several research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.

    Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Ethanone Scaffolds

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Synthesis Reference
Target Compound C₁₇H₁₆BrClN₃O₂ 5-Bromopyrimidin-2-yloxy, 2-chlorophenyl Hypothesized kinase inhibition Not explicitly described; inferred from
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone C₃₁H₂₈BrN₇O₄ Quinazolinyl, nitroimidazole Anticancer (Vandetanib derivative) Chloroacetyl-piperidine coupling
1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone C₂₁H₂₅ClN₂O₃ Piperazine, 2-chlorophenyl CNS modulation (serotonergic/dopaminergic activity) Substitution reactions
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone C₁₁H₁₁BrF₃N₃O Trifluoroacetyl, 5-bromopyridine Kinase inhibition (fluorinated analogs) Piperazine-acylation
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C₈H₈BrNO 2-Methylpyridine, bromo Intermediate for agrochemicals/pharmaceuticals Friedel-Crafts acylation

Key Observations :

  • 2-Chlorophenyl is shared with , suggesting possible overlap in receptor binding profiles (e.g., GPCR modulation) . Nitroimidazole in introduces radiosensitizing properties, absent in the target compound .
  • Synthetic Routes: Piperidine-ethanone hybrids are commonly synthesized via nucleophilic displacement (e.g., chloroacetyl intermediates reacting with piperidine) . Fluorinated analogs (e.g., ) require specialized reagents like trifluoroacetic anhydride .

Pharmacological and Physicochemical Comparisons

Property Target Compound Compound Compound
Molecular Weight 409.7 g/mol 570.17 g/mol 410.9 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (lower lipophilicity)
Bioactivity Kinase inhibition (hypothetical) Anticancer (confirmed) CNS modulation (hypothetical)
Metabolic Stability Likely moderate (piperidine cleavage risk) Low (bulky substituents) High (piperazine stability)

Notable Trends:

  • Thermal Stability: Melting points for similar ethanone derivatives range from 128–177°C (), suggesting the target compound may require controlled storage .

Biological Activity

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a brominated pyrimidine moiety, a piperidine ring, and a chlorophenyl substituent, which collectively suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrClN2O, with a molecular weight of approximately 351.66 g/mol. The presence of the bromine atom enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Property Value
Molecular FormulaC15H16BrClN2O
Molecular Weight351.66 g/mol
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, potentially including enzymes or receptors involved in disease processes. The bromopyrimidine moiety may facilitate hydrogen bonding or π-π stacking interactions, while the piperidine ring could enhance binding affinity through hydrophobic interactions.

Antibacterial Activity

This compound has shown promise as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action likely involves inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, similar to other oxazolidinone derivatives.

Antifungal Activity

The compound's structural characteristics also suggest potential antifungal activity. Studies on related piperidine derivatives have indicated efficacy against resistant strains of Candida auris, highlighting the need for further investigation into this compound's antifungal properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : Research has demonstrated that derivatives containing the piperidine structure exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .
  • Mechanism Exploration : In-depth studies have shown that certain piperidine derivatives can induce apoptosis and cell cycle arrest in fungal pathogens, suggesting that similar mechanisms may be explored for our compound .

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